molecular formula C9H7NO4 B13249423 5-Methoxy-3-nitro-1-benzofuran

5-Methoxy-3-nitro-1-benzofuran

Cat. No.: B13249423
M. Wt: 193.16 g/mol
InChI Key: LUVOPVKGCRMBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-nitro-1-benzofuran is a nitro-substituted benzofuran derivative of significant interest in organic and medicinal chemistry research. Benzofuran scaffolds are recognized for their diverse biological activities and prevalence in pharmacologically active compounds . The presence of both methoxy and nitro functional groups on the benzofuran core makes this compound a valuable synthetic intermediate. The nitro group, in particular, can serve as a versatile handle for further chemical transformations, such as selective reduction to the corresponding amino derivative, which is a common strategy for generating novel compound libraries for biological screening . Research into structurally similar benzofuran derivatives has demonstrated potential in various therapeutic areas. Notably, some nitro- and methoxy-substituted benzofurans have been investigated for their in vitro antioxidant properties . Furthermore, benzofuran derivatives have shown promise in oncology research, with studies indicating that specific substitutions on the benzofuran core can lead to potent and selective anticancer activity by acting as Allosteric cannabinoid receptor type 1 (CB1) modulators or through other mechanisms . This compound is offered "For Research Use Only" and is intended for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its utility as a key building block in the synthesis of more complex molecules and to investigate its mechanism of action and potential applications in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-methoxy-3-nitro-1-benzofuran

InChI

InChI=1S/C9H7NO4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3

InChI Key

LUVOPVKGCRMBCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 3 Nitro 1 Benzofuran and Analogues

Classical and Contemporary Synthetic Routes to the Benzofuran (B130515) Nucleus

The construction of the benzofuran scaffold can be achieved through various cyclization strategies. These methods are broadly categorized based on whether the key ring-forming step occurs within a single molecule (intramolecular) or between two or more separate molecules (intermolecular).

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of a C-O or C-C bond in a precursor molecule to close the furan (B31954) ring. A common approach involves the cyclodehydration of α-phenoxy ketones, which can be facilitated by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), to produce 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net Another powerful strategy is the base-promoted intramolecular cyclization of substrates such as o-bromobenzylketones, a transition-metal-free method that demonstrates broad substrate tolerance. researchgate.net

The specific bond being formed defines the nature of the cyclization. For instance, the formation of the C7a–O bond can be achieved via metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.org Alternatively, O–C2 bond formation is often seen in the cyclization of 1-(2-hydroxyphenyl)propargyl alcohol derivatives, which can be catalyzed by agents like BF3-Et2O or palladium complexes. mdpi.com

Recent innovations include cascade sequences where multiple bond-forming events occur in a single synthetic step. One such method involves an acetylene-activated SNAr/intramolecular cyclization cascade to furnish 2-substituted benzofurans. rsc.org In this process, the acetylene (B1199291) group activates the substrate for nucleophilic aromatic substitution and subsequently participates in the 5-endo-dig cyclization to form the furan ring. rsc.org Radical cyclization cascades have also been developed, where a single-electron transfer to a 2-iodo aryl allenyl ether initiates a radical cyclization followed by intermolecular coupling to build complex benzofurylethylamine derivatives. nih.gov

Intramolecular Cyclization Method Precursor Type Key Reagents/Conditions Outcome Reference
Dehydrative Cyclizationα-Phenoxy ketonesEaton's Reagent3-Substituted or 2,3-disubstituted benzofurans researchgate.net
Base-Promoted Cyclizationo-BromobenzylketonesPotassium t-butoxideSubstituted benzofurans researchgate.net
SNAr/Cyclization CascadeAcetylene-activated substratesBase (e.g., K2CO3) in Water or DMSO2-Substituted benzofurans rsc.org
Radical Cyclization Cascade2-Iodo aryl allenyl ethersSingle-electron transferPolycyclic benzofurans nih.gov

Intermolecular Cyclization Strategies

Intermolecular approaches construct the benzofuran ring by bringing together two different molecular fragments. The Nenitzescu indole (B1671886) synthesis, for example, can be adapted to prepare 5-hydroxy-3-nitrobenzofurans through the reaction of quinones with β-nitroenamines. researchgate.net

A recently developed dearomative (3 + 2) cycloaddition reaction between 2-nitrobenzofurans and para-quinamines provides an efficient route to complex benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction proceeds under mild conditions to afford polycyclic frameworks with high diastereoselectivity. nih.gov Another strategy involves the annulation of phenols with α-methoxy-β-ketoesters, mediated by perchloric acid, to selectively form benzofurans in the presence of water. researchgate.net

Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to complex molecules like benzofurans. Palladium, copper, and other transition metals are frequently employed to catalyze key C-C and C-O bond-forming reactions.

Palladium-Catalyzed Methodologies

Palladium catalysts are widely used in benzofuran synthesis, particularly in coupling reactions that assemble key precursors for subsequent cyclization. The Sonogashira cross-coupling reaction is a prominent example. This reaction couples o-halophenols or o-iodoanisoles with terminal alkynes, and the resulting intermediate undergoes cyclization to form the benzofuran ring. nih.govorganic-chemistry.org This can be performed in a one-pot process, combining the coupling and cyclization steps. acs.org

Palladium catalysts are also effective in oxidative annulation reactions. For instance, 2,3-disubstituted benzo[b]furans can be prepared from commercially available phenols and unactivated internal alkynes via a Pd-catalyzed oxidative annulation. researchgate.net Another approach involves the palladium-catalyzed intermolecular annulation of cinnamic acids and phenols to yield 3-substituted benzofurans. divyarasayan.org In the synthesis of a methoxy-nitro-substituted dibenzofuran, a key step was a palladium-catalyzed intramolecular aryl coupling. nih.gov

Palladium-Catalyzed Reaction Starting Materials Catalyst System Example Product Type Reference
Sonogashira Coupling/Cyclizationo-Iodophenols and Terminal Alkynes(PPh3)PdCl2 / CuI2-Substituted benzofurans nih.gov
Oxidative AnnulationPhenols and Internal AlkynesPd(OAc)22,3-Disubstituted benzofurans researchgate.net
Intermolecular AnnulationCinnamic Acids and PhenolsNot specified3-Substituted benzofurans divyarasayan.org
Intramolecular Aryl CouplingDiaryl ether precursorPd/CMethoxy-nitro-dibenzofuran nih.gov

Copper-Catalyzed Approaches

Copper catalysts offer a cost-effective and efficient alternative to palladium in many synthetic transformations leading to benzofurans. One of the most common applications is the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Copper catalysis is also effective for intramolecular O-arylation. acs.org For example, 1-(2-haloaryl)ketones can be cyclized to form the benzofuran ring using a copper(I) iodide catalyst. acs.org This C7a–O bond-forming approach has been developed into a one-pot process starting from 1-aryl- or 1-alkylketones, which first undergo iron-catalyzed halogenation followed by copper-catalyzed cyclization. acs.org

A combined palladium-copper catalytic system is often employed in Sonogashira reactions, where copper(I) iodide acts as a co-catalyst with a palladium complex to facilitate the coupling of iodophenols and terminal alkynes, which then cyclize to form benzofuran derivatives. nih.gov

Other Transition Metal-Mediated Syntheses

Beyond palladium and copper, other transition metals have been successfully used to mediate the synthesis of the benzofuran nucleus.

Iron: Iron(III) catalysts have been used for the regioselective halogenation of aryl ketones, creating the necessary precursors for subsequent intramolecular cyclization to benzofurans. acs.orgnih.gov In some cases, iron itself can catalyze the C-O cyclization step. acs.org

Ruthenium: Ruthenium catalysts are effective for the cycloisomerization of certain precursors. For example, a ruthenium-catalyzed process can convert 1-allyl-2-allyloxybenzenes into substituted benzofurans through a sequence of allyl isomerization and ring-closing metathesis. organic-chemistry.org Another application is the chemo- and regioselective cycloisomerization of benzannulated homopropargylic alcohols to yield benzofurans. organic-chemistry.org

Gold: Gold(I) complexes have been shown to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds via a researchgate.netrsc.org-iodine shift and C-O ring-closure to afford 3-iodo-2-acyl benzofurans. organic-chemistry.org

Targeted Synthesis of Nitrated Benzofuran Derivatives

The synthesis of nitrated benzofuran derivatives, including 5-Methoxy-3-nitro-1-benzofuran, requires specific methodologies to control the position of the nitro group on the benzofuran scaffold.

Strategies for Introducing Nitro Groups onto the Benzofuran Scaffold

The introduction of a nitro group onto the benzofuran ring system can be achieved through several synthetic routes. Direct nitration of the benzofuran core is one approach. For instance, the reaction of benzofuran with a nitrating mixture, such as nitric acid and sulfuric acid, typically results in the formation of 2-nitrobenzofuran (B1220441). Another method involves the use of nitric acid in acetic anhydride (B1165640) for the direct nitration of substituted benzofurans, like 2-acetyl-methoxy benzofurans. This particular reaction yields two nitrated derivatives on the benzene (B151609) portion of the molecule, with the nitro group orienting ortho or para to the methoxy (B1213986) substituent. nih.gov

However, achieving substitution at the 3-position, as in this compound, often requires alternative strategies that build the heterocyclic ring from previously nitrated starting materials. This approach offers greater control over the regiochemistry. One such method involves the condensation of p-benzoquinone with secondary β-nitro enamines to synthesize 3-nitro-6-hydroxyindole derivatives, showcasing a pathway to incorporate a nitro group at a specific position relative to the heterocyclic core. researchgate.net Another example is the synthesis of aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone, which begins with 2'-hydroxy-5'-nitro acetophenone (B1666503), a precursor that already contains the desired nitro group on the phenolic ring. chemistrysteps.com Similarly, the reaction of salicylaldehydes with bromonitromethane (B42901) can yield 2-nitro-3-hydroxy-2,3-dihydrobenzofurans, which can subsequently be dehydrated to form 2-nitrobenzofurans. nih.gov

The following table summarizes common nitration strategies for benzofuran derivatives.

MethodReagentsTypical ProductReference
Direct NitrationHNO₃ / H₂SO₄2-NitrobenzofuranGeneral Knowledge
Direct Nitration of MethoxybenzofuransHNO₃ / Acetic AnhydrideNitro group on benzene ring (ortho/para to methoxy) nih.gov
Cyclization from Nitrated Precursor2'-hydroxy-5'-nitro acetophenone + Substituted phenacyl bromide5-Nitro-1-benzofuran derivatives chemistrysteps.com
Cyclization via DihydrobenzofuranSalicylaldehyde (B1680747) + Bromonitromethane2-Nitrobenzofuran nih.gov

Regioselective Functionalization Techniques for this compound

The functionalization of a pre-existing this compound molecule is governed by the electronic properties of its substituents. The furan ring is generally susceptible to electrophilic attack, preferentially at the C2 position. chemicalbook.com However, the presence of the strong electron-withdrawing 3-nitro group deactivates the furan ring towards electrophilic substitution.

Conversely, the benzene ring is activated by the electron-donating 5-methoxy group, which directs incoming electrophiles to the ortho and para positions (C4 and C6). Therefore, electrophilic aromatic substitution reactions, such as halogenation or Friedel–Crafts reactions, on this compound are expected to occur regioselectively at the C4 and C6 positions. libretexts.orgscispace.com

Nucleophilic aromatic substitution (SNAr) on the benzofuran scaffold is also a possibility, particularly due to the activating effect of the nitro group. Strong electron-withdrawing groups facilitate the attack of nucleophiles on the aromatic ring, typically at positions ortho or para to the activating group. youtube.comyoutube.com In the case of this compound, a nucleophile could potentially attack the furan ring, which is rendered electron-deficient by the nitro group. Such reactions often proceed through an addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex. youtube.com

Novel Synthetic Pathways to Substituted Benzofurans

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the substituted benzofuran core.

Arylogous Nitroaldol Condensation

A notable transition-metal-free approach for synthesizing 2-(2-nitroaryl)benzofuran derivatives is the intramolecular arylogous nitroaldol (Henry) condensation. researchgate.netoregonstate.eduresearchgate.net This base-mediated reaction involves the initial O-benzylation of an ortho-heteroatom-substituted aryl aldehyde or ketone with a 2-nitrobenzyl halide. The resulting intermediate then undergoes an intramolecular condensation, where the carbanion generated from the nitroalkane moiety attacks the carbonyl group, leading to the formation of the benzofuran ring. researchgate.netoregonstate.edu This methodology is valued for its use of inexpensive and less-toxic reagents and its ability to produce a wide range of derivatives in high yields. researchgate.netresearchgate.net

Ring Opening and Subsequent Ring Closure Reactions

Another versatile strategy for synthesizing substituted benzofurans involves the cleavage (ring-opening) of a less substituted benzofuran, followed by functionalization and subsequent ring-closure. The C2–O bond of the benzofuran ring can be reductively cleaved using alkali metals, such as lithium, to generate an o-hydroxystyrene derivative. nrochemistry.com This intermediate can then be trapped with various electrophiles to install substituents before a potential ring-closure step to form a new, more complex benzofuran.

An alternative ring-closure approach is the isomerization-ring-closing metathesis (RCM) strategy. This method utilizes a ruthenium catalyst to isomerize 1-allyl-2-allyloxybenzenes, bringing the two vinyl groups into proximity for the RCM reaction to proceed, thereby forming the furan ring of the benzofuran system. ijpcbs.com This technique is effective for a variety of substrates, including those with electron-withdrawing groups like nitro substituents. ijpcbs.com

Base-Mediated Annulation Processes

Base-mediated annulation reactions provide a powerful and direct route to the benzofuran core. These methods often involve the formation of the heterocyclic ring in a single step from appropriately substituted precursors. For example, a straightforward synthesis of dihydrobenzofuran and benzofuran derivatives can be achieved through the base-mediated annulation of ortho-iminophenols or ortho-vinylphenols. nih.gov

Another effective base-catalyzed method is the Rap–Stoermer reaction, which has been utilized for the synthesis of various benzofuran derivatives. wikipedia.org Furthermore, intramolecular cyclization of substrates like o-bromobenzylvinyl ketones, catalyzed by a base such as potassium tert-butoxide, provides an efficient, transition-metal-free pathway to the benzofuran scaffold. wikipedia.org

The table below highlights several novel synthetic pathways.

PathwayKey Reaction TypeStarting Materials (Example)Product TypeReference
Arylogous Nitroaldol CondensationIntramolecular CondensationAryl aldehydes/ketones + 2-nitrobenzyl halides2-(2-nitroaryl)benzofurans researchgate.netoregonstate.edu
Isomerization-RCMRing-Closing Metathesis1-allyl-2-allyloxybenzenesSubstituted benzofurans ijpcbs.com
Base-Mediated AnnulationAnnulationortho-vinylphenolsDihydrobenzofurans/Benzofurans nih.gov
Base-Mediated CyclizationIntramolecular Cyclizationo-bromobenzylvinyl ketonesSubstituted benzofurans wikipedia.org

Mechanistic Investigations of 5 Methoxy 3 Nitro 1 Benzofuran Reactions and Analogues

Elucidation of Reaction Mechanisms in Benzofuranogenesis

The synthesis of the benzofuran (B130515) scaffold, a core structure in many natural products and pharmaceuticals, can be achieved through various mechanistic pathways. nih.gov Understanding these mechanisms, particularly for substituted benzofurans like 5-Methoxy-3-nitro-1-benzofuran, is crucial for developing novel and efficient synthetic routes. Key pathways involve the formation of reactive intermediates such as iminium ions and radicals, which guide the crucial cyclization step.

Iminium Ion Intermediates and Cyclizations

A significant pathway in the formation of benzofuran derivatives involves the generation of iminium ion intermediates. nih.gov This mechanism is often catalyzed and proceeds through the reaction of a starting material, such as a salicylaldehyde (B1680747) derivative, with an amine to form the iminium ion. mdpi.com This electrophilic intermediate is then susceptible to attack by a nucleophile.

For instance, one synthetic protocol involves the reaction of salicylaldehydes with a copper acetylide. The reaction is proposed to proceed via the formation of an iminium ion, which is then attacked by the copper acetylide. acs.org The resulting intermediate undergoes intramolecular cyclization and isomerization to yield the final benzofuran derivative. nih.govacs.org High yields in these reactions are often observed when using salicylaldehydes substituted with electron-donating groups. acs.org

In a different approach, aurone-derived azadienes can be protonated to form an activated iminium intermediate. rsc.org This intermediate is then attacked by an electron-rich alkyne, leading to the formation of a ketenium ion, which subsequently cyclizes to form benzofuran-fused nitrogen heterocycles. rsc.org Another method involves the addition of an isocyanide to an iminium ion formed from an electron-poor salicylaldehyde and a secondary amine, which smoothly affords benzofuran derivatives in high yields. mdpi.com

The generation of iminium ions is not limited to these specific examples. Electrophilic activation of amides can also produce keteniminium ions, which are versatile intermediates in organic synthesis. d-nb.info These reactive species can participate in various cycloaddition reactions to construct complex heterocyclic systems. d-nb.info

Table 1: Benzofuran Synthesis via Iminium Ion Intermediates

Starting MaterialsCatalyst/ReagentKey IntermediateProduct TypeYieldReference
Substituted Salicylaldehydes, Copper AcetylideCopper-based catalystIminium ion BBenzofuran derivatives70-91% nih.govacs.org
Aurone-derived azadienes, Siloxy alkynesHNTf₂Activated iminium intermediate IBenzofuran-fused dihydropyridinesNot Specified rsc.org
Electron-poor Salicylaldehyde, Secondary amine, IsocyanideSilica gelIminium ion intermediateBenzofuran derivativesHigh mdpi.com

Radical Pathways in Benzofuran Formation

Radical-mediated reactions offer an alternative and powerful strategy for the construction of the benzofuran ring system. These pathways often involve the generation of a radical species that undergoes cyclization. For example, a visible-light-mediated synthesis of benzofuran derivatives has been reported to proceed through a radical-mediated pathway involving a 5-exo-dig cyclization. acs.org

In another study, the formation of a benzofuran ring within a resorcinarene (B1253557) skeleton was proposed to occur via a radical mechanism. scispace.com The reaction was initiated by radicals, and the presence of a radical initiator, potassium ferricyanide (B76249), was shown to have a positive effect on the yield of the benzofuran product. scispace.com

Quantum chemical investigations have also shed light on radical pathways in benzofuran formation, particularly during combustion processes. researchgate.net These studies indicate that the oxidation of phenylvinyl radical intermediates can lead to the formation of benzofurans. researchgate.netpcbiochemres.com The process can involve the combination of an o-hydroxyphenyl radical with a vinyl radical, followed by the removal of hydrogen radicals. pcbiochemres.com

Cascade radical reactions have also been developed for the synthesis of complex benzofuran derivatives. One such method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by an intermolecular radical-radical coupling. researchgate.net This approach allows for the synthesis of a range of polycyclic benzofurans. researchgate.net

Table 2: Examples of Radical Pathways in Benzofuran Synthesis

Reaction TypeKey StepInitiator/MediatorProductReference
Visible-Light-Mediated Synthesis5-exo-dig cyclizationVisible LightBenzofuran derivatives acs.org
Benzofuran Resorcinarene FormationRadical reaction initiated by DMF radicalsPotassium ferricyanide (optional)Benzofuran resorcinarene mono-crown scispace.com
Pyrolysis of Biomass ComponentsCombination of o-hydroxyphenyl radical and vinyl radicalThermalBenzofuran pcbiochemres.com
Cascade Radical CyclizationSingle-electron transfer (SET) initiated radical cyclization2-Azaallyl anionsPolycyclic benzofurylethylamine derivatives researchgate.net

Role of Nitro and Methoxy (B1213986) Substituents in Reaction Dynamics

The reactivity of the benzofuran core is significantly influenced by the nature and position of its substituents. In this compound, the nitro and methoxy groups play opposing yet complementary roles in directing reaction dynamics.

Electrophilic Activation by Nitro Groups

The nitro group is a strong electron-withdrawing group, and its presence on the benzofuran ring significantly alters the electronic distribution of the molecule. In the case of 3-nitrobenzofurans, the nitro group enhances the electrophilic character of the heterocyclic ring. sciforum.netresearchgate.net This electrophilic activation makes the benzofuran system more susceptible to attack by nucleophiles and can influence its participation in cycloaddition reactions.

For example, 2-nitrobenzofuran (B1220441) and 3-nitrobenzofuran (B1626731) can act as dienophiles in polar Diels-Alder reactions. sciforum.net The strong electron-accepting nature of the nitro group enhances the dienophilic character of the benzofuran, allowing it to react with various dienes. sciforum.netresearchgate.net The nitro group is often easily eliminated under thermal conditions, making this a useful method for synthesizing other heterocyclic compounds. sciforum.net

The electron-withdrawing nature of the nitro group also increases the electrophilicity of other parts of the molecule. For instance, in 5-nitro-3H-benzofuran-2-one, the nitro group at the 5-position enhances the electrophilicity of the lactone carbonyl, facilitating various condensation and addition reactions. The nitration of benzofurans is a common method to introduce this activating group, typically through electrophilic aromatic substitution. researchgate.net

Nucleophilic Activation and Directed Reactivity

The strong electron-withdrawing capacity of the nitro group in 3-nitrobenzofurans makes the furan (B31954) ring highly susceptible to nucleophilic attack, which can lead to dearomatization of the furan ring. researchgate.netresearchgate.net This reactivity has been exploited in various synthetic transformations.

For example, 3-nitrobenzofurans can undergo nucleophilic dearomatization through the action of primary aromatic amines, which involves sequential aza- and retro-oxa-Michael reactions. researchgate.net Similarly, treatment with dimethylphenacylsulfonium salts in the presence of a base can lead to the opening of the furan ring. researchgate.net

In some cases, the nitro group itself can be displaced. A highly selective one-pot synthesis of 9-methoxynaphtho[1,2-b]benzofuran involves the reaction of 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com In the proposed mechanism, the nitro group acts as an activator for the initial nucleophilic substitution and then serves as a leaving group during the final furan cyclization. mdpi.com

Influence of Methoxy Groups on Regioselectivity and Reaction Outcomes

In contrast to the electron-withdrawing nitro group, the methoxy group is an electron-donating group that can also significantly influence the reactivity and regioselectivity of reactions involving the benzofuran ring. The presence of a methoxy group can affect the yields of synthetic reactions. For example, in some benzofuran syntheses, benzoic acids substituted with electron-donating groups like methoxy resulted in higher yields of the target molecules compared to those with electron-withdrawing groups. acs.org

The position of the methoxy group on the benzofuran ring can have a notable impact on the biological activity of the resulting derivatives. mdpi.com For instance, a study on the antiproliferative activity of a series of benzofuran analogs revealed a significant correlation between the presence and position of the methoxy substituent on the benzene (B151609) moiety of the benzofuran system. mdpi.com

In the synthesis of naphtho[1,2-b]benzofurans, the position of the methoxy group is critical for achieving regioselectivity. The synthesis of 9-methoxynaphtho[1,2-b]benzofuran was achieved with high selectivity by using 1-bromo-4-methoxy-2-nitrobenzene as a starting reagent, where the positions of the bromine and nitro groups direct the reaction to a single isomer. mdpi.com This highlights how the interplay of different substituents can be strategically used to control reaction outcomes. A one-pot synthesis of benzofurans from phenols and α-haloketones also demonstrates high levels of regioselectivity, allowing for the incorporation of various groups, including methoxy, into the final products. mdpi.com

Compound Name Table

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 3 Nitro 1 Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for 5-Methoxy-3-nitro-1-benzofuran are based on the known spectra of 5-methoxybenzofuran derivatives and the predictable electronic effects of the nitro group. dea.govnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, and the methoxy (B1213986) group protons. The introduction of the strongly electron-withdrawing nitro group at the C-3 position significantly influences the chemical shifts of nearby protons, particularly the proton at C-2.

The key predicted signals are:

H-2 Proton: The proton on the furan ring (C-2) is expected to be the most deshielded proton in the spectrum (apart from potentially H-4), appearing as a singlet at a high chemical shift, likely in the range of δ 8.5-9.0 ppm. This significant downfield shift is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring oxygen.

Aromatic Protons (H-4, H-6, H-7): The benzene (B151609) ring protons will form a three-spin system.

H-4: This proton is ortho to the electron-withdrawing nitro group's position and is expected to be significantly deshielded, appearing as a doublet in the δ 8.0-8.3 ppm region.

H-7: This proton is ortho to the furan oxygen and meta to the methoxy group. It is expected to appear as a doublet around δ 7.5-7.7 ppm.

H-6: This proton is situated between the methoxy group and another proton, and would likely appear as a doublet of doublets in the δ 7.1-7.3 ppm range.

Methoxy Protons (-OCH₃): The three protons of the methoxy group at C-5 will appear as a sharp singlet, typically around δ 3.8-4.0 ppm. dea.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 9.0Singlet (s)
H-48.0 - 8.3Doublet (d)
H-77.5 - 7.7Doublet (d)
H-67.1 - 7.3Doublet of Doublets (dd)
5-OCH₃3.8 - 4.0Singlet (s)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. For this compound, nine distinct carbon signals are expected. The presence of the electronegative oxygen and nitro group will cause significant deshielding of the carbons to which they are attached.

The predicted ¹³C NMR signals are:

Quaternary Carbons: The spectrum will show several quaternary carbons (C-3, C-3a, C-5, C-7a) which will not appear in a DEPT-135 spectrum. C-3, directly attached to the nitro group, will be significantly deshielded. C-5 (attached to the methoxy group) and C-7a (attached to the furan oxygen) will also appear at high chemical shifts.

Methine Carbons: The CH carbons (C-2, C-4, C-6, C-7) will show distinct signals. C-2 is expected to be highly deshielded due to its proximity to the ring oxygen and the C-3 nitro group.

Methoxy Carbon: The carbon of the -OCH₃ group is expected in the typical range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-5158 - 162C
C-7a150 - 155C
C-2145 - 150CH
C-3a125 - 130C
C-3120 - 125C-NO₂
C-4115 - 120CH
C-7112 - 116CH
C-6105 - 110CH
5-OCH₃55 - 60CH₃

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate the carbon signals. It would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none are present in this molecule). Quaternary carbons would be absent. This would help confirm the assignments for C-2, C-4, C-6, C-7, and the methoxy carbon.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the definitive pairing of the signals predicted in the ¹H and ¹³C NMR tables, for instance, correlating the proton signal at δ ~3.9 ppm with the carbon signal at δ ~56 ppm to confirm the methoxy group assignment. dea.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound, the molecular formula is C₉H₇NO₄.

Expected Molecular Ion Peak: The calculated exact mass for C₉H₇NO₄ is 193.0375 g/mol . HRMS analysis should detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus validating the molecular formula.

Fragmentation Pattern: In addition to the molecular ion, characteristic fragmentation patterns would be expected. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). Fragmentation of the benzofuran (B130515) ring could also occur. Analysis of these fragments can provide further structural confirmation. For example, a fragment corresponding to the loss of the nitro group from the molecular ion would be expected at an m/z of approximately 147.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show several key absorption bands:

N-O Stretching: The most characteristic peaks for the nitro group are the asymmetric and symmetric stretching vibrations. These are typically strong bands in the IR spectrum.

Asymmetric stretch (νas): Expected in the region of 1520-1560 cm⁻¹.

Symmetric stretch (νs): Expected in the region of 1340-1360 cm⁻¹.

C-O Stretching: Vibrations associated with the ether and furan C-O bonds would also be prominent.

Aryl-O-CH₃ stretch: Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Furan C-O-C stretch: Expected in the 1050-1200 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and furan rings.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies for this compound
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560
Nitro (-NO₂)Symmetric Stretch1340 - 1360
Aromatic C=CRing Stretch1450 - 1600
Aryl Ether (Ar-O-C)Asymmetric Stretch~1250
Aryl Ether (Ar-O-C)Symmetric Stretch~1030
Furan (C-O-C)Stretch1050 - 1200
Aromatic C-HStretch>3000
Aliphatic C-H (-OCH₃)Stretch2850 - 2960

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its core functional moieties: the nitro group, the methoxy group, and the benzofuran ring system.

The nitro (NO₂) group typically displays two strong and characteristic stretching vibrations. The asymmetric stretching vibration is anticipated in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ range. These bands are often intense due to the large change in dipole moment associated with the N-O bond stretching.

The methoxy (O-CH₃) group introduces several characteristic peaks. The C-H stretching vibrations of the methyl group are expected around 2850 cm⁻¹ and 2960 cm⁻¹. The C-O stretching vibration of the aryl ether linkage typically gives rise to a strong band, which for methoxy-substituted benzofurans can be observed in the 1200-1270 cm⁻¹ region for the asymmetric stretch and near 1030-1040 cm⁻¹ for the symmetric stretch nih.gov.

The benzofuran scaffold itself contributes a series of bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a set of bands in the 1450-1620 cm⁻¹ region mdpi.commdpi.com. The C-O-C stretching of the furan ring portion of the benzofuran system also gives characteristic absorptions. For instance, in 5-Methoxy-2-benzofuran-1(3H)-one, bands at 1489 cm⁻¹ and 1261 cm⁻¹ are noted, which are within the expected regions for the aromatic and ether linkages nih.gov.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric NO₂ StretchNitro (NO₂)1560 - 1500
Symmetric NO₂ StretchNitro (NO₂)1370 - 1300
Asymmetric C-H StretchMethoxy (-OCH₃)~2960
Symmetric C-H StretchMethoxy (-OCH₃)~2850
Asymmetric C-O-C StretchAryl Ether1270 - 1200
Symmetric C-O-C StretchAryl Ether1040 - 1030
Aromatic C-H StretchBenzofuran Ring3100 - 3000
Aromatic C=C StretchBenzofuran Ring1620 - 1450

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the benzofuran ring.

Table 2: Expected Prominent Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Symmetric NO₂ StretchNitro (NO₂)1370 - 1300
Ring Breathing ModeBenzofuran Ring1610 - 1580
Ring Breathing ModeBenzofuran Ring~1000
C-O-C DeformationFuran Ring800 - 900

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is governed by the electronic structure of the benzofuran chromophore, significantly modified by the attached methoxy (an auxochrome) and nitro (a chromophore) groups.

The benzofuran system exhibits π→π* transitions. The introduction of the electron-donating methoxy group and the strongly electron-withdrawing nitro group extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzofuran.

Studies on related nitroaromatic compounds, such as nitrobenzaldehydes, show strong absorptions around 250 nm ascribed to π→π* excitations involving the nitro and benzene groups, with weaker n→π* transitions at longer wavelengths (~350 nm) rsc.orgsemanticscholar.org. For nitrobenzofurazan derivatives, absorption maxima are often observed in the 340 nm to 480 nm range, depending on the substitution and solvent researchgate.netresearchgate.net. Therefore, this compound is expected to have intense absorption bands in the UV region, likely with a tail extending into the visible region, characteristic of a conjugated nitroaromatic system.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected λₘₐₓ Range (nm)
π→πBenzofuran System250 - 300
Intramolecular Charge TransferHOMO→LUMO320 - 400
n→πNitro Group>350 (weak)

Computational and Theoretical Studies on 5 Methoxy 3 Nitro 1 Benzofuran

Electrostatic and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netuni-muenchen.de

For benzofuran (B130515) derivatives, MEP analysis helps in identifying the reactive centers. researchgate.netresearchgate.net In studies of similar molecules, the negative potential is often localized over electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. scholaris.ca For instance, in 3-methoxy flavones, negative MEP values near the methoxy (B1213986) group have been correlated with their biological activity. nih.gov In the case of 5-Methoxy-3-nitro-1-benzofuran, the nitro group, with its electronegative oxygen atoms, is expected to be a primary site of negative electrostatic potential, making it a likely target for electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) and furan (B31954) rings would exhibit positive potential. scholaris.ca

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are essential tools in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgrsc.org These descriptors are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of how the electron density at a specific atomic site changes with a change in the total number of electrons. semanticscholar.org

Fukui functions are categorized as:

f(r)+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f(r)- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f(r)0 : for radical attack.

In the context of nitrobenzofuran derivatives, Fukui functions have been used to analyze their reactivity in reactions like polar Diels-Alder cycloadditions. scispace.comsciforum.net For example, in studies of 3-nitrofuran, these descriptors helped predict its behavior as an electrophile. scispace.com For substituted benzofurans, Fukui function analysis can pinpoint specific atoms that are most susceptible to attack. rsc.org For instance, in one study, the N10 atom in a series of derivatives was identified as the most reactive site for nucleophilic attack. scispace.com

The calculation of Fukui functions is typically performed using population analysis methods, such as Hirshfeld or Mulliken, on the neutral, cationic, and anionic states of the molecule. semanticscholar.org The results are often complemented by other local reactivity descriptors like local softness and electrophilicity indices to provide a comprehensive understanding of the molecule's chemical behavior and selectivity. rsc.org

Solvation Effects and Spectroscopic Prediction

Solvatochromic Shift Methods for Dipole Moment Estimation

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. niscpr.res.in This phenomenon is widely used to estimate the ground and excited state dipole moments of molecules, providing valuable insights into their electronic structure and how they interact with their environment. researchgate.netscience.gov

The theoretical basis for these estimations lies in various equations that relate the Stokes shift (the difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. rsc.org Commonly used models include the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations. researchgate.netresearchgate.net These methods rely on the principle that a polar solute molecule induces a reaction field in the surrounding solvent, which in turn affects the energy levels of the solute. rsc.org

For benzofuran derivatives, solvatochromic shift methods have been successfully applied to determine their dipole moments. researchgate.net Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to complement experimental data and provide a deeper understanding of the solvent-solute interactions. researchgate.netresearchgate.net These studies have shown that for some benzofuran derivatives, the ground state dipole moment can be higher than the excited state dipole moment. researchgate.net The change in dipole moment upon excitation is a crucial parameter that influences the photophysical properties of the molecule. researchgate.net

Table 1: Theoretical Dipole Moment Estimation Methods

Method Description
Lippert-Mataga Relates the Stokes shift to the orientation polarizability of the solvent. researchgate.net
Bakhshiev A more comprehensive model that includes both orientation and induction polarization effects. researchgate.net
Kawski-Chamma-Viallet A modified version of the Lippert-Mataga equation that often provides more accurate results. researchgate.net

| Reichardt's Method | Utilizes an empirical solvent polarity parameter (ET(30)) to estimate the change in dipole moment. researchgate.netresearchgate.net |

Theoretical Prediction of NMR and Vibrational Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) and vibrational (FT-IR and Raman) spectra of molecules. researchgate.nettandfonline.com These theoretical predictions are invaluable for the structural elucidation and characterization of new compounds, including benzofuran derivatives. dea.govresearchgate.net

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations are typically performed at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netrsc.org The computed chemical shifts are then compared with experimental data, often showing a good correlation that helps in the unambiguous assignment of the observed signals. semanticscholar.orgrsc.org For complex molecules, 2D NMR techniques like HSQC and HMBC are also simulated to aid in structural analysis. dea.gov

Vibrational Spectra Prediction: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. nih.gov The computed frequencies are often scaled by a factor to account for the approximations in the theoretical model and the fact that calculations are typically performed for the gaseous phase while experiments are done in the solid or liquid phase. scholaris.ca The Potential Energy Distribution (PED) analysis is then used to make detailed assignments of the vibrational modes. scholaris.ca This allows for a thorough understanding of the contributions of different functional groups to the observed spectral bands. researchgate.net

Table 2: Computational Methods for Spectroscopic Prediction

Spectrum Computational Method Basis Set Example Key Information Obtained
NMR GIAO (Gauge-Independent Atomic Orbital) 6-311++G(d,p) Chemical shifts (¹H, ¹³C) for structural elucidation. rsc.org

| FT-IR/Raman | DFT Frequency Calculation | 6-311++G(d,p) | Vibrational frequencies and assignments for functional group identification. scholaris.ca |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org

The NCI analysis generates 3D plots that highlight regions of noncovalent interactions, color-coded to distinguish between different types of interactions. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green represents weak van der Waals interactions, and red signifies repulsive steric clashes. eurjchem.com This visualization provides a clear picture of the spatial distribution and nature of these crucial interactions that govern molecular conformation, packing, and recognition processes.

In the study of complex organic molecules, NCI analysis, often complemented by methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, offers deep insights into the molecule's stability and reactivity. researchgate.neteurjchem.com For instance, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which are a form of noncovalent interaction. acs.org The Reduced Density Gradient (RDG) plots versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix are used to characterize the strength and type of the noncovalent interactions. nih.gov

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of Nonlinear Optical (NLO) properties is crucial for identifying and designing new materials for applications in optoelectronics, such as optical switching and frequency conversion. acs.orgdntb.gov.ua Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. acs.org

Computational chemistry, primarily using Density Functional Theory (DFT), allows for the calculation of key NLO parameters, including:

Linear Polarizability (α) : Describes the linear response of the electron cloud to an external electric field. semanticscholar.orgnih.gov

First Hyperpolarizability (β) : Responsible for second-order NLO effects like second-harmonic generation (SHG). acs.orgnih.gov

Second Hyperpolarizability (γ) : Governs third-order NLO phenomena. semanticscholar.orgnih.gov

For benzofuran derivatives, theoretical studies have shown that the presence of electron-donating (like methoxy) and electron-withdrawing (like nitro) groups can enhance their NLO properties. researchgate.netrsc.org The calculations are often performed using specific DFT functionals and basis sets, and the results are compared with standard reference materials like urea (B33335) to assess their potential. researchgate.netacs.org A small HOMO-LUMO energy gap is often indicative of high polarizability and, consequently, a strong NLO response. scholaris.ca These theoretical predictions guide the synthesis of new materials with tailored NLO properties for advanced technological applications. nih.gov

Table 3: Key NLO Parameters and Their Significance

Parameter Symbol Significance
Electric Dipole Moment μ Influences molecular orientation and interaction with electric fields. semanticscholar.org
Linear Polarizability α Determines the refractive index and linear optical properties. semanticscholar.org
First Hyperpolarizability β Key for second-order NLO applications like SHG. acs.org

Structure Activity Relationship Sar Studies of 5 Methoxy 3 Nitro 1 Benzofuran Derivatives

Impact of Substituent Position and Electronic Nature

The placement and electronic properties of substituents on the benzofuran (B130515) ring are critical determinants of biological activity. mdpi.com

The nitro group, an electron-withdrawing substituent, can significantly influence the pharmacological properties of benzofuran derivatives. biogecko.co.nzontosight.ai For instance, the presence of a nitro group at the 5-position of the benzofuran moiety has been shown to be a key determinant for affinity towards certain biological targets. In a series of 2-phenylbenzofuran (B156813) derivatives, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a potent and selective inhibitor of monoamine oxidase-B (MAO-B) with an IC₅₀ value of 0.024 µM. nih.gov In contrast, moving the nitro group to the 7-position, as in 7-nitro-2-phenylbenzofuran, resulted in potent inhibition of MAO-A (IC₅₀ = 0.168 µM). nih.gov This highlights the critical role of the nitro group's position in directing selectivity. Furthermore, the nitro group's electrophilic nature can enhance interactions with microbial enzymes, potentially contributing to antimicrobial activity. In some cases, the nitro group has been found to boost activity by affecting the melting temperature of DNA. mdpi.com

Table 1: Impact of Nitro Group Position on MAO Inhibition

Compound Substituent Positions Target IC₅₀ (µM)
2-(3-methoxyphenyl)-5-nitrobenzofuran 2-(3-methoxyphenyl), 5-nitro MAO-B 0.024

Data sourced from a study on 2-phenylbenzofuran derivatives as human monoamine oxidase inhibitors. nih.gov

The methoxy (B1213986) group, an electron-donating substituent, also plays a pivotal role in modulating the biological activity of benzofuran derivatives. mdpi.comrsc.org The position of the methoxy group on the benzofuran ring can lead to significant differences in potency and selectivity. For example, studies on benzofuran derivatives have shown that a methoxy group at the C-6 position often results in maximal inhibitory activity against various cancer cell lines. rsc.org In one study, a 6-methoxybenzofuran (B1631075) derivative was the most potent compound in its series. rsc.org The presence of a methoxy group at the 5-position has also been associated with enhanced biological activity in several contexts. mdpi.comnih.gov For instance, a 5-methoxy-3-(p-toluoyl)-2-[4-(3-diethylaminopropoxy) phenyl]benzofuran derivative was synthesized as a β-amyloid aggregation inhibitor. researchgate.net Furthermore, the presence of methoxy groups has been found to significantly enhance the antiproliferative effects of certain benzofuran derivatives against breast and lung cancer cell lines when compared to their unsubstituted counterparts.

Table 2: Influence of Methoxy Group Position on Anticancer Activity

Compound Series Methoxy Position Observed Activity
2-alkoxycarbonyl derivatives C-6 Highest antiproliferative activity (IC₅₀ values from 0.3 to 27 nM for one derivative)
2-alkoxycarbonyl derivatives C-5 Significant enhancement of activity compared to unsubstituted compounds

Data compiled from studies on the antiproliferative effects of benzofuran derivatives. mdpi.comrsc.org

Effect of Halogenation on Bioactivity and Binding Affinity

The introduction of halogen atoms (fluorine, chlorine, bromine) into the benzofuran scaffold is a common strategy to enhance biological activity. nih.gov Halogens can increase lipophilicity, which can improve cell membrane permeability, and can also form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect. mdpi.com For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran has been shown to be beneficial for cytotoxic properties. mdpi.comnih.gov In a series of amiloride-benzofuran derivatives, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a 2-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). mdpi.com Similarly, bromo-substituted benzofuran derivatives have demonstrated significant antibacterial activity. nih.gov Research has indicated that introducing halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to the unsubstituted parent benzofurans. researchgate.net

Table 3: Effect of Halogenation on Biological Activity

Compound Type Halogen and Position Effect on Activity
Amiloride-benzofuran derivative Fluorine at C-4 of 2-benzofuranyl 2-fold increase in potency as a uPA inhibitor
Benzofuran derivative Bromine on methyl group at C-3 Remarkable cytotoxic activity against leukemia cells

Data compiled from various studies on halogenated benzofuran derivatives. mdpi.comnih.govrsc.org

Mechanistic Insights from SAR Analysis

SAR studies provide valuable insights into how these compounds interact with biological systems at a molecular level.

The substituents on the benzofuran ring dictate the compound's interaction with specific biological targets and molecular pathways. evitachem.com For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. researchgate.net The mechanism can involve the inhibition of tubulin polymerization, a critical process for cell division. researchgate.net Other benzofuran derivatives have been found to inhibit enzymes like monoamine oxidase, with the specific isoform targeted (MAO-A or MAO-B) being dependent on the substitution pattern. nih.gov The activation of the AKT/mammalian target of the rapamycin (B549165) (mTOR) pathway is a hallmark of many cancers, and certain benzofuran derivatives have been synthesized as potent inhibitors of this pathway. researchgate.net Furthermore, some derivatives have been shown to exert their effects by interfering with nucleic acid biosynthesis or by modulating oxidative stress pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.